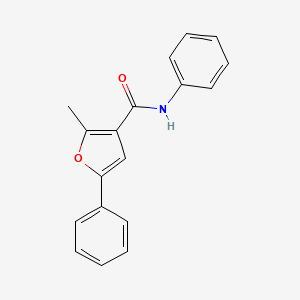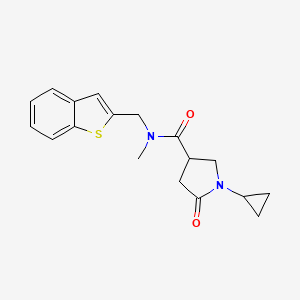![molecular formula C17H19N5O3S B5522624 (4aS*,7aR*)-1-(pyridin-3-ylacetyl)-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5522624.png)
(4aS*,7aR*)-1-(pyridin-3-ylacetyl)-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, utilizing a variety of starting materials and conditions to achieve the desired structural complexity. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyridazines can be achieved through reactions with hydrazonoyl halides, indicating a method that could potentially be adapted for the synthesis of the target compound by modifying the starting materials or reaction conditions (Abdelhamid & Al-Atoom, 2006).
Molecular Structure Analysis
The molecular structure of such complex molecules is crucial for understanding their chemical behavior. X-ray diffraction analysis and NMR spectroscopy are commonly used techniques for elucidating the structures of synthesized compounds. For example, the structure of N-methyl derivatives of pyrazolo[1,5-a]pyrimidines was established using NMR spectroscopy and confirmed by X-ray structure analysis, highlighting the importance of these techniques in molecular structure analysis (Chimichi et al., 1996).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are influenced by their molecular structure. The reactivity towards different reagents, such as hydrazine hydrate or dimethyl sulfate, leads to a variety of products that showcase the compound's versatility in chemical synthesis. The reaction mechanisms often involve intramolecular cyclization or substitution reactions, indicating a rich chemistry that can be harnessed for further synthetic applications (Chimichi et al., 1996).
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
- Research on compounds structurally related to pyrimidines has shown extensive metabolism in humans, involving pathways like hydroxylation, conjugation, and hydrolysis, which are crucial for understanding their pharmacological and toxicological profiles. For example, studies on CP-93,393, a pyrimidine derivative, revealed its metabolism through aromatic hydroxylation followed by conjugation, oxidative degradation of the pyrimidine ring, and hydrolysis of the succinimide ring, indicating the complexity of metabolic pathways involved in processing these compounds (Prakash et al., 1998).
Environmental Exposure and Toxicity
- Investigations into organophosphate and pyrethroid pesticide exposure, although not directly related to the specified compound, highlight the importance of studying environmental contaminants and their metabolites. Such studies are vital for assessing public health risks and developing regulatory policies. For instance, a study on South Australian preschool children revealed widespread chronic exposure to these pesticides, underscoring the need for continuous monitoring and regulation to protect vulnerable populations (Babina et al., 2012).
Propiedades
IUPAC Name |
1-[(4aR,7aS)-6,6-dioxo-1-pyrimidin-2-yl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c23-16(9-13-3-1-4-18-10-13)21-7-8-22(17-19-5-2-6-20-17)15-12-26(24,25)11-14(15)21/h1-6,10,14-15H,7-9,11-12H2/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIDDURHEUEXGX-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CS(=O)(=O)CC2N1C3=NC=CC=N3)C(=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]2CS(=O)(=O)C[C@H]2N1C3=NC=CC=N3)C(=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-N,N-dimethylazepan-3-amine](/img/structure/B5522542.png)

![[1-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5522559.png)
![(1S*,5R*)-3-[(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5522563.png)

![2-(3-bromophenyl)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5522572.png)


![3-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5522600.png)
![4-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5522603.png)
![4-methyl-5-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-thiophenecarboxamide hydrochloride](/img/structure/B5522604.png)
![4-bromo-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5522611.png)
![2-(3-methylbutyl)-8-[(5-methyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5522636.png)
